Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound with a molecular formula of C18H14ClNO4S. This compound is notable for its unique structure, which includes a naphthyl group, a thiophene ring, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-1-naphthol with chloroacetyl chloride to form 2-[(4-chloro-1-naphthyl)oxy]acetyl chloride. This intermediate is then reacted with methyl 3-amino-2-thiophenecarboxylate under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({2-[(4-bromo-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({2-[(4-fluoro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate
- Methyl 3-({2-[(4-methyl-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({2-[(4-chloro-1-naphthyl)oxy]acetyl}amino)-2-thiophenecarboxylate is unique due to the presence of the chloro substituent on the naphthyl ring, which can influence its reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research applications .
Properties
IUPAC Name |
methyl 3-[[2-(4-chloronaphthalen-1-yl)oxyacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-23-18(22)17-14(8-9-25-17)20-16(21)10-24-15-7-6-13(19)11-4-2-3-5-12(11)15/h2-9H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCSWMXLNLDUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)COC2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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